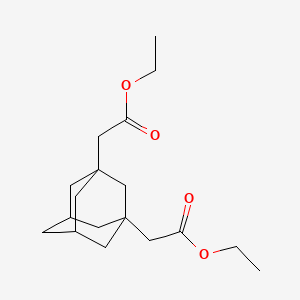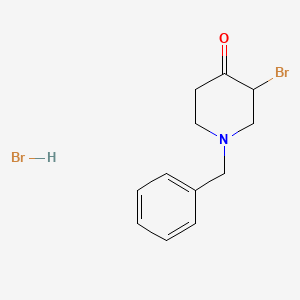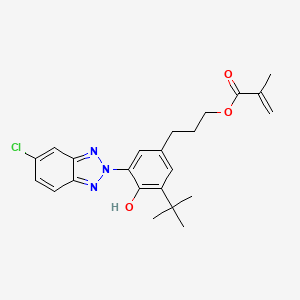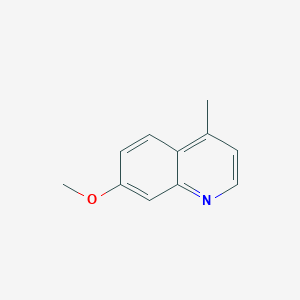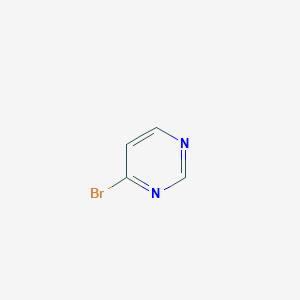
4-Bromopyrimidine
Vue d'ensemble
Description
4-Bromopyrimidine is a chemical compound with the molecular formula C4H3BrN2 . It has an average mass of 158.984 Da and a monoisotopic mass of 157.947952 Da .
Synthesis Analysis
The synthesis of pyrimidines, including this compound, involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate . An efficient and facile strategy has been developed for bromination of nucleosides using sodium monobromoisocyanurate (SMBI). This methodology demonstrates bromination at the C-5 position of pyrimidine nucleosides .Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 3 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation with saturated ketones, leading to the synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3, a boiling point of 201.4±13.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.0±3.0 kJ/mol and a flash point of 75.6±19.8 °C . The compound has a molar refractivity of 30.1±0.3 cm3 and a molar volume of 92.1±3.0 cm3 .Applications De Recherche Scientifique
1. Chemical Synthesis and Structural Analysis
4-Bromopyrimidine and its derivatives are extensively used in chemical syntheses. For example, microwave-assisted palladium-catalyzed C-C coupling and nucleophilic aromatic substitution of hydrogen (SNH) reactions have been utilized to synthesize substituted pyrimidines, including 5-bromo-4-(het)aryl-pyrimidines, with applications in molecular orbital calculations and optical measurements (Verbitskiy et al., 2013). Similarly, alkynylation of halo pyrimidines under Pd/C–copper catalysis has been explored for the regioselective synthesis of 4- and 5-alkynylpyrimidines (Pal et al., 2006).
2. Antitubercular Activity
This compound derivatives have shown promise in antitubercular activity. Studies have synthesized various 5-(fluoroaryl)-4-(hetero)aryl substituted pyrimidines, starting from 5-bromopyrimidine, and evaluated their effectiveness against Mycobacterium tuberculosis (Verbitskiy et al., 2016). Additionally, 5-styryl-4-(hetero)aryl-pyrimidines synthesized via Suzuki cross-coupling and SN(H) reactions have shown in vitro activity against Mycobacterium tuberculosis (Kravchenko et al., 2014).
3. Discovery of Novel Compounds
This compound has played a role in the discovery of new compounds with unique structures and potential applications. An example is the isolation of novel brominated 4-hydroxyindole alkaloids, incorporating a 2-bromopyrimidine moiety, from marine sponges (Butler et al., 1993).
4. Photophysical and Electronic Applications
Research has demonstrated the utility of this compound in synthesizing dithienoquinazolines, which have potential applications in organic electronic devices. These compounds were synthesized using nucleophilic aromatic substitution of hydrogen (SNH) reaction, Suzuki cross-coupling, and oxidative photocyclization (Verbitskiy et al., 2014).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
4-Bromopyrimidine is a brominated derivative of pyrimidine . Pyrimidines are essential components of biomolecules like DNA and RNA, where they pair with purines to form the structure of the nucleic acids . Therefore, the primary targets of this compound are likely to be the enzymes involved in the synthesis and metabolism of pyrimidines.
Mode of Action
The bromine atom in this compound could potentially form covalent bonds with amino acid residues in proteins, altering their function .
Biochemical Pathways
This compound may affect the pyrimidine synthesis pathway . This pathway is responsible for the production of the pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Any alteration in this pathway can have significant downstream effects, potentially affecting the process of DNA replication and transcription .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its size, polarity, and the presence of the bromine atom .
Result of Action
Given its potential to interact with pyrimidine metabolism, it could potentially affect cellular processes such as dna replication and rna transcription
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and the specific cellular context
Analyse Biochimique
Biochemical Properties
4-Bromopyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to undergo nucleophilic substitution reactions, which are crucial in the synthesis of various biologically active compounds . The compound’s bromine atom can be replaced by different nucleophiles, leading to the formation of diverse derivatives. These interactions are essential for the development of new drugs and therapeutic agents.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to changes in gene expression . Additionally, this compound can disrupt cellular metabolism by interfering with the synthesis of nucleotides, which are essential for cell growth and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. For instance, this compound can inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . This inhibition results in reduced levels of pyrimidine nucleotides, affecting DNA and RNA synthesis. Additionally, this compound can induce changes in gene expression by binding to transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound can cause toxicity and adverse effects, such as liver damage and impaired kidney function . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur.
Metabolic Pathways
This compound is involved in several metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, which are involved in the synthesis and degradation of pyrimidine nucleotides . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via nucleoside transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to various proteins, affecting its localization and accumulation. These interactions are crucial for the compound’s biological activity and function.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression. Additionally, it can be found in the cytoplasm, where it affects cellular metabolism and signaling pathways.
Propriétés
IUPAC Name |
4-bromopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2/c5-4-1-2-6-3-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDADSGBUZWZQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508927 | |
| Record name | 4-Bromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31462-56-3 | |
| Record name | 4-Bromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 31462-56-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a significant synthetic application of 4-bromopyrimidine?
A: this compound serves as a versatile building block in organic synthesis. A novel application involves its use in a palladium-catalyzed intramolecular cyclization reaction. This reaction efficiently produces functionalized 5,7,8,9-Tetrahydropyrimido[4,5-b][1,4]diazepin-6-ones, a class of compounds with potential biological activity [].
Q2: Are there efficient methods for synthesizing this compound and its derivatives?
A: Yes, researchers have developed efficient one-pot synthesis methods for 4-bromopyrimidines and condensed 4-bromopyrimidines, including those with 2-chloro or 2-dichloromethyl substituents [, , ]. These methods offer advantages in terms of yield and simplicity compared to multi-step procedures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


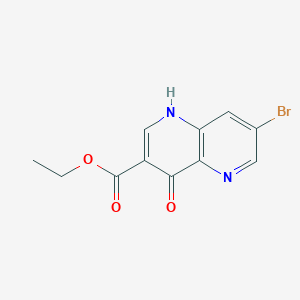
![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)


